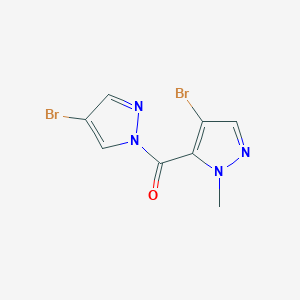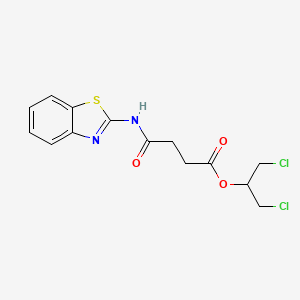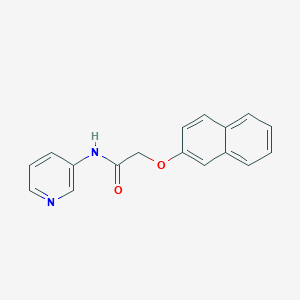![molecular formula C17H20N2O4S B10955828 2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B10955828.png)
2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-DIMETHOXYBENZOYL)AMINO]-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a benzamide moiety, which is a benzene ring attached to an amide group
Preparation Methods
The synthesis of 2-[(3,4-DIMETHOXYBENZOYL)AMINO]-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzoic acid and thiophene derivatives.
Formation of Benzamide: The 3,4-dimethoxybenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). This acid chloride is then reacted with an amine derivative to form the benzamide moiety.
Thiophene Ring Formation: The thiophene ring is introduced through a series of reactions involving the appropriate thiophene precursor and reagents like triethylamine (TEA) and tetrahydrofuran (THF) as solvents.
Chemical Reactions Analysis
2-[(3,4-DIMETHOXYBENZOYL)AMINO]-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with the help of palladium catalysts.
Scientific Research Applications
2-[(3,4-DIMETHOXYBENZOYL)AMINO]-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antioxidant agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, which are valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(3,4-DIMETHOXYBENZOYL)AMINO]-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death . Additionally, the compound’s antioxidant activity is due to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells .
Comparison with Similar Compounds
2-[(3,4-DIMETHOXYBENZOYL)AMINO]-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as:
2,3-Dimethoxybenzamides: These compounds share the benzamide moiety but differ in the substituents on the benzene ring and the nature of the attached groups.
Thiophene Derivatives: Compounds with thiophene rings are structurally similar but may have different functional groups attached, leading to variations in their chemical and biological properties.
Other Benzamide Derivatives: Compounds like 2-[(4-BROMOBENZOYL)AMINO]-N-(2-FURYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE have similar core structures but differ in the substituents, affecting their reactivity and applications.
Properties
Molecular Formula |
C17H20N2O4S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O4S/c1-5-11-9(2)24-17(14(11)15(18)20)19-16(21)10-6-7-12(22-3)13(8-10)23-4/h6-8H,5H2,1-4H3,(H2,18,20)(H,19,21) |
InChI Key |
HBNJJGXPHMEBOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10955746.png)
![5-(4-fluorophenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10955749.png)

![Propan-2-yl 5-carbamoyl-2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10955767.png)
![1-ethyl-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10955775.png)
![methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10955779.png)
![N-(2-chlorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10955783.png)
![Ethyl 2-{5-[(3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10955787.png)
![4-chloro-5-nitro-N-[4-(2-toluidinosulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10955799.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10955803.png)

methanone](/img/structure/B10955819.png)

![2-{[(naphthalen-2-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10955831.png)
